N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea
Description
N-(1H-Pyrazolo[3,4-b]pyridin-5-yl)thiourea is a heterocyclic compound featuring a pyrazolopyridine core fused with a thiourea functional group. The pyrazolopyridine scaffold is widely recognized for its versatility in medicinal chemistry, particularly in kinase inhibition, due to its ability to mimic purine bases and interact with ATP-binding pockets .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-7(13)11-5-1-4-2-10-12-6(4)9-3-5/h1-3H,(H3,8,11,13)(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHOMMCFMBUJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea typically involves the condensation of 5-amino-1H-pyrazolo[3,4-b]pyridine with an isothiocyanate. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the specific isothiocyanate used and the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea, demonstrate significant anticancer properties. Studies have shown these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Anti-inflammatory Effects : The compound has been tested for anti-inflammatory activity using various models. For instance, it showed promising results in reducing edema in carrageenan-induced paw edema tests, indicating its potential as an anti-inflammatory agent comparable to standard drugs like diclofenac .
- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity against various bacterial strains. Compounds with similar structures have shown effectiveness against pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .
Synthesis and Preparation Methods
The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazolo[3,4-b]pyridine with isothiocyanates in polar solvents like DMF or DMSO under elevated temperatures. This method allows for the efficient production of the compound with high yields and purity levels suitable for research applications.
Case Studies and Research Findings
Several studies illustrate the efficacy of this compound and its derivatives:
- Anticancer Studies : A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. The compounds were evaluated using MTT assays to assess cell viability post-treatment.
- Anti-inflammatory Activity : In a comparative study against standard anti-inflammatory drugs, this compound exhibited comparable efficacy in reducing inflammation markers in animal models.
- Antimicrobial Testing : A series of synthesized derivatives were tested against multiple bacterial strains using agar diffusion methods. Results indicated that certain derivatives had enhanced antimicrobial properties compared to existing antibiotics.
Mechanism of Action
The mechanism of action of N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide
- Structure : Features a pyrazolopyridine core linked via an ethynyl group to a benzenesulfonamide moiety .
- Target and Activity : Designed as a selective ZAK inhibitor (IC₅₀ = 12 nM) with >100-fold selectivity over related kinases like p38α and JNK1. The sulfonamide group facilitates hydrogen bonding with ZAK’s hinge region, while the ethynyl linker optimizes spatial orientation .
- Thiourea’s sulfur atom could introduce weaker electrostatic interactions compared to sulfonamide’s oxygen, impacting binding kinetics .
1,2,3-Triazole Benzenesulfonamides (e.g., Compound 6p)
- Structure : Utilizes a triazole linker instead of ethynyl, connected to a benzenesulfonamide group .
- Target and Activity : Demonstrates anti-hypertrophic cardiomyopathy (HCM) efficacy by blocking ZAK-mediated p38/GATA-4 and JNK/c-Jun pathways. Compound 6p showed dose-dependent in vivo activity in spontaneous hypertensive rats (SHR) .
- Key Difference : The thiourea group in N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea lacks the triazole’s π-stacking capability, which may reduce off-target interactions but also limit solubility. The triazole linker enhances metabolic stability compared to ethynyl or thiourea-based linkers .
Olverembatinib (HQP1351)
- Structure : Contains a pyrazolopyridine-ethynyl-benzamide scaffold with trifluoromethyl and methylpiperazinylmethyl substituents .
- Target and Activity : A tyrosine kinase inhibitor approved for leukemia, targeting BCR-ABL1. The benzamide group and lipophilic substituents enhance blood-brain barrier penetration .
- Key Difference : Unlike olverembatinib’s benzamide group, the thiourea in this compound may reduce lipid solubility, limiting CNS access but improving renal clearance.
Selectivity and Pharmacokinetic Considerations
- Selectivity : Sulfonamide-based analogs (e.g., Chang et al.’s compound) achieve ZAK selectivity via precise hydrogen bonding, while thiourea derivatives might exhibit broader kinase inhibition due to flexible binding modes .
- Synthetic Accessibility: Ethynyl-linked compounds require Sonogashira coupling, whereas thiourea formation is simpler but may yield less stable intermediates .
- Pharmacokinetics : Sulfonamides and triazoles generally exhibit better aqueous solubility than thioureas, which could affect oral bioavailability .
Biological Activity
N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea is a heterocyclic compound recognized for its diverse biological activities. It features a pyrazolo[3,4-b]pyridine core linked to a thiourea moiety, contributing to its unique chemical properties and potential therapeutic applications. This compound has been studied primarily for its inhibitory effects on various kinases, particularly ZAK (Zink kinase), which plays a critical role in several signaling pathways.
Target and Mode of Action
The primary target of this compound is the ZAK kinase. The compound effectively inhibits ZAK's activity, leading to the suppression of downstream signaling pathways that are crucial for cellular processes such as proliferation and survival. This inhibition has been demonstrated in both in vitro and in vivo studies, indicating its potential as a therapeutic agent in conditions characterized by aberrant kinase activity.
Biochemical Pathways Affected
Inhibition of ZAK kinase by this compound affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis. The suppression of ZAK signals can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves induction of apoptosis through activation of caspases and modulation of the NF-κB pathway, which are critical for cancer cell survival.
Other Biological Activities
The pyrazolo[3,4-b]pyridine scaffold has been associated with various biological activities beyond anticancer effects. These include:
- Antimicrobial Activity : Compounds derived from this scaffold exhibit activity against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in preclinical models.
- Enzyme Inhibition : The thiourea group enhances the ability of these compounds to act as enzyme inhibitors, including monoamine oxidase (MAO) inhibitors.
Table 1: Summary of Biological Activities
Case Study: Inhibition of ZAK Kinase
A study conducted on this compound demonstrated its capacity to inhibit ZAK kinase activity effectively. The results indicated a dose-dependent response, showcasing significant inhibition at micromolar concentrations. This study underscores the compound's potential as a targeted therapy for cancers driven by ZAK signaling.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound maintains stable plasma levels with an appropriate half-life for therapeutic applications. Further investigations into its metabolism and excretion pathways are necessary to fully understand its clinical viability.
Q & A
How can hydrogen bonding patterns in N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea derivatives be systematically analyzed using X-ray crystallography?
Answer:
Hydrogen bonding networks are critical for understanding molecular stability and interactions. To analyze these patterns:
- Data Collection : Use a high-resolution X-ray diffractometer (e.g., Bruker D8 QUEST) to collect reflection data, applying multi-scan absorption corrections (e.g., SADABS) to minimize errors .
- Refinement : Employ software like SHELXL97 for structural refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Constrain H-atoms using the riding model .
- Graph-Set Analysis : Classify hydrogen bonds into motifs (e.g., R₂²(8) rings) using graph-set notation to map supramolecular interactions .
- Validation : Cross-reference bond lengths and angles with established databases (e.g., CCDC 1016829) to ensure structural consistency .
Advanced Note : For polymorphic systems, compare hydrogen-bonding motifs across crystal forms to assess packing efficiency and thermodynamic stability.
What synthetic strategies are effective for introducing diverse substituents to the pyrazolo[3,4-b]pyridine core?
Answer:
Functionalization of the core scaffold can enhance bioactivity and solubility:
- Suzuki Cross-Coupling : React 5-bromo-pyrazolo[3,4-b]pyridine derivatives with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in DMF/water at 80–100°C .
- Thiourea Formation : Treat 5-aminopyrazolo[3,4-b]pyridine with isothiocyanates in anhydrous THF under reflux to install thiourea groups .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses, followed by acidic cleavage .
Advanced Note : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and minimize side products.
How do structural modifications of this compound influence selectivity toward kinase targets like ZAK or tyrosine kinases?
Answer:
Selectivity hinges on steric and electronic interactions with kinase ATP-binding pockets:
- Substituent Effects : Bulky groups at the pyridine 3-position reduce off-target binding by sterically blocking non-ZAK kinases .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents enhance hydrogen bonding with hinge regions (e.g., ZAK Met⁹⁴⁶), improving potency .
- Bioisosteric Replacement : Replace thiourea with sulfonamide groups to modulate solubility while maintaining affinity for tyrosine kinases (e.g., Bcr-Abl) .
Advanced Note : Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular dynamics simulations to predict conformational changes upon modification.
What methodologies are recommended for evaluating the cytotoxic activity of pyrazolo[3,4-b]pyridine derivatives in cancer cell lines?
Answer:
- In Vitro Assays :
- MTT/PrestoBlue : Measure cell viability in leukemia (K562) or breast cancer (MCF-7) lines after 48–72 h exposure .
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Mechanistic Studies :
Advanced Note : Validate selectivity via kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects .
How can computational approaches such as molecular docking predict the binding affinity of thiourea derivatives with target enzymes?
Answer:
- Protein Preparation : Retrieve kinase structures (e.g., ZAK, PDB: 5L4B) and optimize protonation states using PDB2PQR .
- Ligand Docking : Use AutoDock Vina or Glide to dock derivatives into the active site, applying grid boxes centered on catalytic residues .
- Scoring Functions : Rank poses by binding energy (ΔG) and validate with MM-GBSA free-energy calculations .
- MD Simulations : Run 100-ns simulations in AMBER to assess binding stability and key interactions (e.g., π-π stacking with Phe⁸⁶³ in ZAK) .
Advanced Note : Integrate QSAR models to correlate electronic descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .
What are the key considerations in designing dual-target inhibitors (e.g., PI3K/mTOR) based on the pyrazolo[3,4-b]pyridine scaffold?
Answer:
- Scaffold Rigidity : Maintain planarity of the pyrazolo[3,4-b]pyridine core to fit both PI3K (ATP-binding cleft) and mTOR (FRB domain) pockets .
- Linker Optimization : Introduce flexible alkyl or acetylene spacers to bridge pharmacophores without steric clashes .
- Selectivity Screening : Use isoform-specific assays (e.g., PI3Kα vs. PI3Kγ) to balance dual inhibition and minimize toxicity .
Advanced Note : Employ cryo-EM to resolve inhibitor-bound complexes of large kinases (e.g., mTORC1) for structure-guided optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
